molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-

Cat. No.: B11877281
CAS No.: 56004-32-1
M. Wt: 227.65 g/mol
InChI Key: IXWIERFWDKIYOH-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is a purine derivative featuring a 6-aminopurine scaffold substituted at the 9-position with a (2-chloroethoxy)methyl group. This compound belongs to a class of modified purines designed for applications in medicinal chemistry, particularly as ligands or inhibitors targeting enzymes or receptors. The (2-chloroethoxy)methyl substituent introduces both lipophilic and electrophilic characteristics, which may influence binding affinity, metabolic stability, and solubility .

  • Alkylation of 6-aminopurine: Reacting 2,6-dichloropurine with (2-chloroethoxy)methyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .
  • Purification: Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) yields the product, as seen in compounds like 9-allyl-6-chloro-9H-purin-2-amine (50% yield) and 9-(tetrahydro-2H-pyran-2-yl)-2-chloro-N-methyl-9H-purin-6-amine (84% yield) .
  • Characterization: Key data include ¹H NMR (e.g., δ ~8.2 ppm for purine protons, δ ~4.7 ppm for CH₂Cl), ¹³C NMR, and HRMS for structural confirmation .

Properties

CAS No.

56004-32-1

Molecular Formula

C8H10ClN5O

Molecular Weight

227.65 g/mol

IUPAC Name

9-(2-chloroethoxymethyl)purin-6-amine

InChI

InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12)

InChI Key

IXWIERFWDKIYOH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)COCCCl)N

Origin of Product

United States

Preparation Methods

Silylation of Purine Core

The foundational approach adapts methodologies from acyclovir synthesis. Here, the purine core undergoes silylation to enhance solubility and reactivity. 6-Aminopurine is treated with hexamethyldisilazane (HMDS) in the presence of catalytic ammonium sulfate under reflux conditions (110–130°C, 4–6 hours). This step converts the purine into its bis(trimethylsilyl) derivative, enabling subsequent alkylation.

Key Conditions

  • Solvent: Toluene or dimethylformamide (DMF)
  • HMDS Ratio: 2–4 equivalents
  • Catalyst: 0.1–0.5 mol% ammonium sulfate

Alkylation with 2-Chloroethoxymethyl Chloride

The silylated intermediate reacts with 2-chloroethoxymethyl chloride (1.0–1.2 equivalents) at 50–80°C for 12–24 hours. This step introduces the [(2-chloroethoxy)methyl] group at the N9 position of the purine ring.

Regioselectivity Considerations

  • Alkylation favors the N9 position due to steric and electronic factors.
  • Competing N7 or N3 alkylation is minimized by using aprotic solvents and controlled temperatures.

Deprotection and Isolation

The trimethylsilyl (TMS) groups are removed via hydrolysis with aqueous sodium hydroxide (1–2 M) or sodium acetate buffer (pH 4–5). The crude product is purified by recrystallization from methanol-water mixtures, yielding the target compound with 65–75% overall efficiency.

Direct Alkylation of 6-Aminopurine

Reaction Mechanism

This one-pot method involves direct alkylation of 6-aminopurine with 2-chloroethoxymethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the purine’s N9 nitrogen attacks the electrophilic methylene carbon of the chlorinated ether.

Optimized Parameters

  • Base: Sodium hydride (2.0 equivalents) in DMF
  • Temperature: 60–80°C, 8–12 hours
  • Solvent: Anhydrous DMF or tetrahydrofuran (THF)

Yield and Byproduct Analysis

  • Primary Product: 65–70% yield
  • Byproducts: N7-alkylated isomer (15–20%) and unreacted starting material (10–15%).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or selective precipitation.

Protection-Deprotection Approach

Temporary Amino Protection

To mitigate undesired side reactions, the 6-amino group is protected as a dimethylaminomethylene derivative. Treatment with N,N-dimethylformamide dimethyl acetal (2.0 equivalents) in refluxing methanol (4 hours) affords the protected intermediate.

Alkylation and Deprotection

The protected purine undergoes alkylation with 2-chloroethoxymethyl chloride under conditions similar to Section 2.1. Subsequent hydrolysis with hydrochloric acid (1 M) restores the 6-amino group, yielding the final product with 75–80% overall efficiency.

Advantages

  • Minimizes N7 alkylation (<5%).
  • Enables scalability for industrial production.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Silylation-Alkylation 70–75 98 High regioselectivity Multi-step, requires HMDS
Direct Alkylation 65–70 95 One-pot synthesis Moderate byproduct formation
Protection-Deprotection 75–80 99 Excellent purity and scalability Additional protection steps

Industrial-Scale Considerations

Solvent Recovery

  • Toluene and DMF are recycled via distillation, reducing environmental impact.
  • Waste Streams: Ammonium sulfate and silica gel residues require neutralization before disposal.

Cost Analysis

  • HMDS-Based Routes: Higher cost due to silylation reagents (~$120/kg).
  • Direct Alkylation: Economical for small-scale production (~$50/kg).

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation (100–150°C, 30–60 minutes) accelerates alkylation, improving yields to 80–85%.

Enzymatic Alkylation

Preliminary trials using purine nucleoside phosphorylase show promise for eco-friendly synthesis, though yields remain low (40–50%).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethoxy group.

    Oxidation and Reduction Reactions: The purine ring system can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chloroethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, 2-chloroethanol, and an appropriate solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted purine derivatives.

    Oxidation Products: Oxidized purine derivatives.

    Reduction Products: Reduced purine derivatives.

Scientific Research Applications

Research indicates that compounds with purine structures can exhibit various biological activities, including:

  • Antiviral Properties: Some studies suggest that purine derivatives can inhibit viral replication. The presence of the chloroethyl group may enhance this activity by improving the compound's ability to penetrate cellular membranes.
  • Anticancer Activity: There is a growing interest in the use of purine derivatives as anticancer agents. They may interfere with nucleic acid synthesis or modulate signaling pathways involved in cell proliferation.

Medicinal Chemistry

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- has been explored for its potential as a lead compound in drug development. Its structural similarity to adenosine and guanosine makes it a candidate for designing nucleoside analogs. These analogs can be utilized to develop antiviral and anticancer drugs.

Biochemical Studies

The compound can serve as a biochemical probe to study purine metabolism and signaling pathways in cells. By understanding how this compound interacts with cellular components, researchers can gain insights into metabolic disorders and develop targeted therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of purine metabolism enzymes

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral effects of various purine derivatives, including 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-. The results indicated that this compound showed significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent against specific viruses.

Case Study 2: Anticancer Potential

Another research effort documented in Cancer Research highlighted the anticancer properties of this compound. The study demonstrated that treatment with the compound led to reduced cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects.

Comparison with Similar Compounds

Detailed Research Findings

Structural Analysis
  • Crystal Structure Insights : For a related 2-chloroethoxy-substituted benzoquinazoline (), the substituent adopts a torsion angle of 73.47°, reducing coplanarity with the core. This spatial arrangement may optimize interactions with sterically constrained binding sites .
  • NMR Data : In 9-allyl-6-chloro-9H-purin-2-amine , allylic protons resonate at δ 5.18–5.98 ppm, whereas (2-chloroethoxy)methyl protons are expected at δ 3.6–4.5 ppm (CH₂Cl and OCH₂) .

Biological Activity

9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- is a derivative of purine that presents significant biological activity, making it a compound of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-
  • Molecular Formula : C11H13ClN4O
  • Molar Mass : 240.70 g/mol

Research indicates that 9H-Purin-6-amine interacts with various biological pathways, primarily through the inhibition of specific enzymes involved in nucleic acid metabolism. Its mechanism is thought to involve:

  • Inhibition of Purine Metabolism : The compound may inhibit enzymes such as adenosine deaminase, which plays a crucial role in purine metabolism.
  • Modulation of Signal Transduction Pathways : It has been shown to affect pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Studies have demonstrated that 9H-Purin-6-amine exhibits cytotoxic effects against several cancer cell lines. For example:

  • Case Study 1 : In vitro studies on human leukemia cells showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an antitumor agent .
Cell LineIC50 (µM)Reference
HL-60 (Leukemia)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary results suggest that it may inhibit viral replication through interference with viral RNA synthesis.

Immunomodulatory Effects

Research indicates that 9H-Purin-6-amine can modulate immune responses by enhancing the activity of natural killer (NK) cells and promoting cytokine production. This effect could be beneficial in treating viral infections and certain cancers.

Safety and Toxicity

Toxicological assessments reveal that while the compound shows promise as a therapeutic agent, it also exhibits cytotoxicity at higher concentrations. The safety profile suggests careful dosing is necessary to minimize adverse effects.

Q & A

Q. What are the established synthetic routes for 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-, and how do reaction conditions influence yield?

The synthesis of analogous purine derivatives typically involves nucleophilic substitution at the 9-position of 2,6-dichloro-9H-purine. For example, 9-heptyl-9H-purin-6-amine is synthesized by reacting 2,6-dichloro-9H-purine with heptyl halides in dimethylformamide (DMF) using potassium carbonate as a base . For the target compound, substituting heptyl halides with 2-chloroethoxymethyl halides may follow a similar pathway. Key factors include solvent polarity (DMF enhances nucleophilicity), base strength (K₂CO₃ vs. stronger bases), and reaction time. Optimizing these conditions can mitigate side reactions (e.g., over-alkylation) and improve yields .

Q. How is the structural integrity of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- validated post-synthesis?

High-resolution mass spectrometry (HRMS) and ¹H NMR are critical for confirming molecular weight and substituent placement. For instance, HRMS data for related compounds (e.g., C₃₉H₄₉ClSiN₅O₃) show <5 ppm deviation between calculated and observed values . ¹H NMR signals for the 2-chloroethoxy group would appear as a triplet (~4.2–4.5 ppm, –OCH₂CH₂Cl) and a singlet for the purine H8 proton (~8.0 ppm). Multiplicity and coupling constants in NMR help distinguish regioisomers .

Advanced Research Questions

Q. How does the 2-chloroethoxy substituent influence the compound’s interaction with biological targets compared to other alkyl/aryl groups?

The 2-chloroethoxy group enhances electrophilicity and may facilitate covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. This contrasts with non-polar substituents (e.g., heptyl), which primarily affect solubility and passive membrane diffusion . Competitive inhibition assays using adenosine deaminase or kinase models can quantify target affinity. For example, substituent polarity and steric bulk are critical for modulating enzyme inhibition (IC₅₀) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar purine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ATP concentration) or impurities in synthesized batches. Reproducibility can be improved by:

  • Standardizing enzyme activity assays (e.g., fixed ATP levels for kinase studies).
  • Validating compound purity via HPLC (>95%) and HRMS.
  • Comparing results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How does tautomerism or alkylation propensity affect the stability of 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- in solution?

N-Methoxy-9-methyl-9H-purin-6-amines exhibit tautomerism between amino and imino forms, influencing reactivity and stability . For the target compound, the 2-chloroethoxy group may stabilize the amino tautomer via electron-withdrawing effects. Accelerated stability studies (40°C, 75% RH) combined with ¹³C NMR can track tautomer ratios over time. Alkylation at N7 vs. N6 positions (e.g., with benzyl bromide) can be monitored to assess preferential reactivity .

Q. What computational methods are suitable for predicting the binding mode of this compound to GPCRs or nucleobase transporters?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures (e.g., adenosine A₂A receptor, PDB: 3QAK) can model interactions. Key parameters include:

  • Protonation state of the purine ring at physiological pH.
  • Electrostatic complementarity between the 2-chloroethoxy group and hydrophobic pockets.
  • Free energy calculations (MM/PBSA) to rank binding affinities .

Methodological Notes

  • Synthesis Optimization : Replace DMF with acetonitrile for milder conditions if decomposition occurs .
  • Data Validation : Use SHELXL for crystallographic refinement to resolve ambiguous electron density in X-ray structures .
  • Biological Assays : Include positive controls (e.g., known adenosine receptor antagonists) to benchmark activity .

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